3-Ethoxyspiro[3.3]heptan-1-ol
Overview
Description
3-Ethoxyspiro[3.3]heptan-1-ol is a chemical compound with the molecular formula C9H16O2 and a molecular weight of 156.22 . It is used for research purposes.
Molecular Structure Analysis
The InChI code for this compound is1S/C9H16O2/c1-2-11-8-6-7(10)9(8)4-3-5-9/h7-8,10H,2-6H2,1H3
. This code represents the molecular structure of the compound. Physical and Chemical Properties Analysis
This compound has a molecular weight of 156.22 g/mol . The density and boiling point of this compound are not available in the sources I found.Scientific Research Applications
Coordination Chemistry and Ligand Design
Research has explored spirocyclic compounds similar to 3-Ethoxyspiro[3.3]heptan-1-ol, focusing on their application in coordination chemistry. Spirocyclic sulfur and selenium ligands have been utilized as molecular rigid rods in the coordination of transition metal centers. These compounds exhibit nonplanar structures due to their central tetrahedral carbon atom, making them suitable for creating complex coordination geometries with metals such as copper, cobalt, and nickel. This application highlights the potential of spirocyclic compounds in designing new materials with unique electronic and magnetic properties (Petrukhina et al., 2005).
Organic Synthesis and Chemical Reactions
Spirocyclic compounds have been investigated for their reactivity and potential in organic synthesis. The skeletal reorganization of benzofused spiro[3.3]heptanes using rhodium(I) catalysts has been demonstrated, leading to the formation of substituted naphthalenes through sequential C-C bond oxidative addition and β-carbon elimination. This showcases the reactivity of spirocyclic compounds in facilitating complex transformations, potentially useful in the synthesis of complex organic molecules (Matsuda et al., 2016).
Drug Discovery and Medicinal Chemistry
Spiro[3.3]heptane scaffolds have been synthesized and analyzed for their potential as building blocks in drug discovery. The structural analysis of spiro[3.3]heptane-1,6-diamines indicates their similarity to cyclohexane scaffolds, suggesting their utility as restricted surrogates for cyclohexane derivatives in the optimization of ADME (Absorption, Distribution, Metabolism, and Excretion) parameters of lead compounds. This highlights the importance of spirocyclic compounds in designing molecules with desirable pharmacokinetic properties (Chernykh et al., 2015).
Advanced Materials and Solar Cell Applications
A spiro[3.3]heptane-2,6-dispirofluorene-based hole-transporting material, SDF-OMeTAD, has been developed for use in lead halide planar perovskite solar cells. This material demonstrates the potential of spirocyclic compounds in the creation of efficient and low-cost solar cells, offering a simplified synthesis approach and competitive power conversion efficiency. The development of SDF-OMeTAD underscores the versatility of spirocyclic compounds in advanced materials applications, particularly in renewable energy technologies (Li et al., 2017).
Mechanism of Action
Remember to handle all chemical compounds with care, following appropriate safety guidelines. According to the safety information provided, this compound has been labeled with the signal word “Warning” and has hazard statements H227, H315, H319, H335 . Always refer to the Material Safety Data Sheet (MSDS) for detailed safety and handling information .
Properties
IUPAC Name |
3-ethoxyspiro[3.3]heptan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c1-2-11-8-6-7(10)9(8)4-3-5-9/h7-8,10H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPFKPALWFRIUKE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CC(C12CCC2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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